1-Fluoro-2-nitroethane
Description
1-Fluoro-2-nitroethane (C₂H₃FNO₂) is an aliphatic compound featuring a fluorine atom and a nitro group (-NO₂) on adjacent carbon atoms. The nitro group is strongly electron-withdrawing, and the fluorine atom introduces electronegativity, making the compound highly reactive compared to simpler fluorinated alkanes. Applications may include use as an intermediate in organic synthesis, though safety and stability considerations are critical due to the nitro group’s propensity for exothermic decomposition .
Properties
Molecular Formula |
C2H4FNO2 |
|---|---|
Molecular Weight |
93.06 g/mol |
IUPAC Name |
1-fluoro-2-nitroethane |
InChI |
InChI=1S/C2H4FNO2/c3-1-2-4(5)6/h1-2H2 |
InChI Key |
ABVGGNSBUIXEKU-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
1-Fluoro-2-nitroethane can be synthesized through several methods. One common approach involves the reaction of ethyl halides with silver nitrite or sodium nitrite. For instance, ethyl bromide can react with sodium nitrite in the presence of a solvent to yield this compound . Another method involves the fluorination of nitroethane using a fluorinating agent such as hydrogen fluoride or a fluorine gas . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
1-Fluoro-2-nitroethane undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation: The compound can be oxidized to form nitroethanol or other oxidized derivatives under specific conditions.
Common reagents used in these reactions include hydrogen gas, metal catalysts, sodium hydroxide, and various oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1-Fluoro-2-nitroethane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: The compound is used in the study of biochemical pathways and the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-fluoro-2-nitroethane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can influence the compound’s reactivity and stability, affecting its overall biological activity . The pathways involved often include redox reactions and nucleophilic substitutions, which are critical in its biochemical interactions.
Comparison with Similar Compounds
Fluoroethane (C₂H₅F)
- Structure : A single fluorine atom substituted in ethane.
- Physical Properties :
- Safety: Classified as non-hazardous under GHS (), unlike nitro-containing compounds, which require stricter handling protocols .
1,1-Difluoroethane (C₂H₄F₂)
1-Fluoro-2-nitrobenzene (C₆H₄FNO₂)
- Structure : Aromatic ring with fluorine and nitro groups in the ortho position.
- Key Differences :
1-Chloro-2-fluoroethene (C₂H₂ClF)
- Structure : Unsaturated compound with chlorine and fluorine.
- Properties: CAS: 460-16-2 (). Molecular Weight: 80.49 g/mol.
Data Table: Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
